

# 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid: Process Chemistry & Analytical Guide

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 3-Methoxy-4-(2-methoxyethoxy)benzoic acid |
| CAS No.:       | 247569-94-4                               |
| Cat. No.:      | B2976881                                  |

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## Executive Summary & Technical Significance

**3-Methoxy-4-(2-methoxyethoxy)benzoic acid** (CAS: 247569-94-4) serves two pivotal roles in modern pharmaceutical development:

- **Pharmacophore Building Block:** It is a strategic scaffold used to introduce the 2-methoxyethoxy (MEG) moiety, a proven solubility-enhancing group, into drug candidates (particularly kinase inhibitors and antivirals).
- **Critical Process Impurity:** It functions as a primary reference standard for the quality control of EGFR inhibitors (e.g., Erlotinib), where it appears as a "Vanillin-derived" impurity arising from regioselective alkylation failures or starting material contamination.

This guide provides a validated synthetic workflow, analytical characterization protocols, and a mechanistic breakdown of its formation in GMP environments.

## Chemical Identity & Properties

| Property              | Specification   |
|-----------------------|---|
| IUPAC Name            | 3-Methoxy-4-(2-methoxyethoxy)benzoic acid                   |
| CAS Number            | 247569-94-4   |
| Molecular Formula     | C <sub>11</sub> H <sub>14</sub> O <sub>5</sub>              |
| Molecular Weight      | 226.23 g/mol  |
| Appearance            | White to off-white crystalline powder                       |
| Solubility            | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water  |
| Key Functional Groups | Carboxylic Acid (C-1), Methoxy (C-3), 2-Methoxyethoxy (C-4) |
| pKa (Calculated)      | ~4.5 (Carboxylic acid)                                      |

## Synthetic Route & Process Chemistry

The synthesis of **3-Methoxy-4-(2-methoxyethoxy)benzoic acid** requires precise control over O-alkylation to prevent esterification of the carboxylic acid or over-alkylation byproducts.

## Mechanism of Action (Causality)

The reaction utilizes a Williamson ether synthesis approach. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is selectively alkylated at the phenolic hydroxyl group using 1-bromo-2-methoxyethane.

- **Base Selection:** Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) is preferred over stronger bases (NaH) to minimize deprotonation of the carboxylic acid, although the carboxylate is inevitably formed. The reaction conditions must favor the nucleophilicity of the phenoxide ion.
- **Solvent Choice:** DMF (Dimethylformamide) is critical to solvate the cation (K<sup>+</sup>/Cs<sup>+</sup>), leaving the phenoxide "naked" and highly reactive.

## Validated Protocol

- Reagents: Vanillic Acid (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq),  $K_2CO_3$  (2.5 eq), Potassium Iodide (0.1 eq, catalyst).
- Solvent: Anhydrous DMF (10 volumes).
- Reaction:
  - Charge Vanillic Acid and  $K_2CO_3$  to the reactor with DMF. Stir at 25°C for 30 min to form the phenoxide/carboxylate salt.
  - Add Potassium Iodide (catalyst to convert alkyl bromide to highly reactive alkyl iodide in situ).
  - Add 1-Bromo-2-methoxyethane dropwise.[1]
  - Heat to 80°C for 6–12 hours. Monitor by HPLC.
- Work-up:
  - Cool to room temperature.[1] Dilute with water.
  - Critical Step: Acidify to pH 2–3 with 1N HCl to protonate the carboxylate.
  - Extract with Ethyl Acetate.[1] Wash organic layer with brine.[2]
  - Dry over  $Na_2SO_4$  and concentrate.[1]
- Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH).

## Synthetic Pathway Diagram



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Caption: Selective O-alkylation of Vanillic Acid via Williamson Ether Synthesis.

## Analytical Characterization & Impurity Profiling

For researchers utilizing this compound as a reference standard, verifying purity is non-negotiable.

### HPLC Method (Reverse Phase)

This method separates the target acid from unreacted Vanillic acid and potential ester byproducts.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 280 nm.
- Retention Logic:
  - Vanillic Acid (Polar, elutes early).
  - Target Compound (Mid-elution, increased lipophilicity due to ethyl ether chain).
  - Ester Impurity (Non-polar, elutes late).

### NMR Interpretation ( $^1\text{H}$ NMR, 400 MHz, DMSO- $d_6$ )

- $\delta$  12.8 ppm (s, 1H): Carboxylic acid proton (-COOH). Disappears on D<sub>2</sub>O shake.
- $\delta$  7.55 ppm (dd, 1H): Aromatic H-6.
- $\delta$  7.45 ppm (d, 1H): Aromatic H-2.

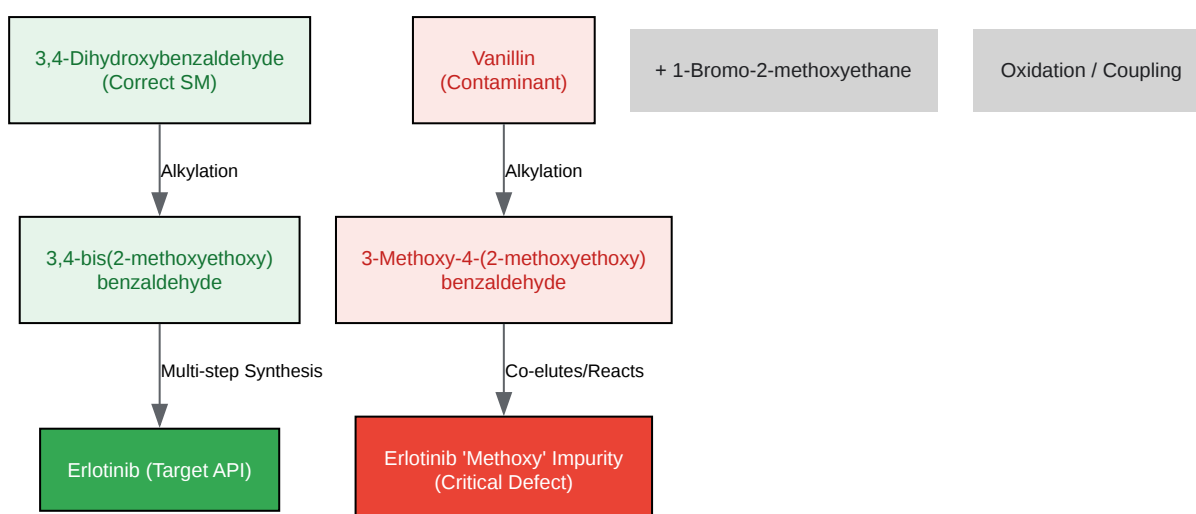
- $\delta$  7.05 ppm (d, 1H): Aromatic H-5.
- $\delta$  4.15 ppm (t, 2H): -O-CH<sub>2</sub>-CH<sub>2</sub>-OMe (Methylene adjacent to phenoxy).
- $\delta$  3.82 ppm (s, 3H): -OMe (Methoxy on ring).
- $\delta$  3.68 ppm (t, 2H): -O-CH<sub>2</sub>-CH<sub>2</sub>-OMe.
- $\delta$  3.32 ppm (s, 3H): Terminal -OMe.

## Application: Impurity Genesis in EGFR Inhibitors

In the manufacturing of drugs like Erlotinib (Tarceva), the core scaffold requires a 3,4-bis(2-methoxyethoxy) substitution pattern. The presence of **3-Methoxy-4-(2-methoxyethoxy)benzoic acid** (or its aldehyde precursor) indicates a specific failure mode in the supply chain or synthesis.

### The "Vanillin Contamination" Pathway

If the starting material 3,4-dihydroxybenzaldehyde is contaminated with Vanillin (4-hydroxy-3-methoxybenzaldehyde), the standard alkylation process will produce the "Mono-Methoxy" impurity, which is carried through the entire synthesis to the final API.



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Caption: Propagation of the Vanillin-derived impurity in EGFR inhibitor synthesis.

## Control Strategy

- Raw Material Testing: Screen 3,4-dihydroxybenzaldehyde for Vanillin content using HPLC.
- Purge Point: The benzoic acid intermediate stage is the most effective point to remove this impurity via recrystallization, as the solubility difference between the bis-methoxyethoxy and mono-methoxy/mono-methoxyethoxy variants is significant in alcoholic solvents.

## References

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